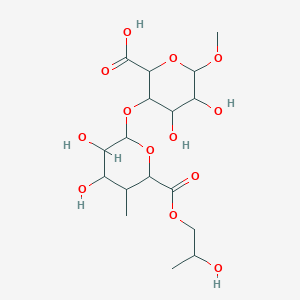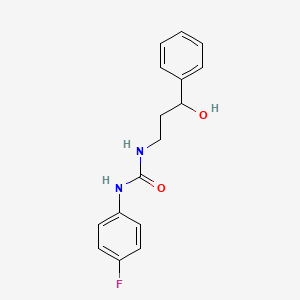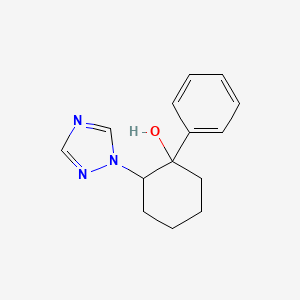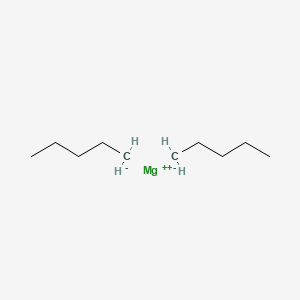
magnesium;pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium pentane is an organometallic compound that combines magnesium with pentane, a hydrocarbon. This compound is part of a broader class of organomagnesium compounds, which are known for their reactivity and utility in various chemical reactions. Organomagnesium compounds, such as Grignard reagents, are widely used in organic synthesis due to their ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium pentane can be synthesized through the reaction of magnesium metal with pentyl halides (such as pentyl chloride, bromide, or iodide) in an anhydrous ether solvent. The reaction typically proceeds as follows: [ \text{C}5\text{H}{11}\text{X} + \text{Mg} \rightarrow \text{C}5\text{H}{11}\text{MgX} ] where X represents a halogen (Cl, Br, or I). The reaction is carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of magnesium pentane involves similar methods but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The use of automated systems and reactors ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium pentane, like other organomagnesium compounds, undergoes several types of reactions:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction: Reduces certain functional groups, such as nitriles and epoxides, to amines and alcohols, respectively.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Epoxides: Opens epoxide rings to form alcohols.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with aldehydes, ketones, and epoxides.
Carboxylic Acids: From reactions with carbon dioxide.
Amines: From reduction of nitriles.
Applications De Recherche Scientifique
Chemistry
Magnesium pentane is used in organic synthesis to form carbon-carbon bonds, which are essential in the construction of complex organic molecules. It is a key reagent in the formation of alcohols, carboxylic acids, and amines .
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of organomagnesium compounds are used in the synthesis of pharmaceuticals and biologically active molecules. These compounds facilitate the formation of complex structures that are otherwise challenging to synthesize .
Industry
In the industrial sector, magnesium pentane is used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable tool in the synthesis of various industrial products .
Mécanisme D'action
The mechanism by which magnesium pentane exerts its effects involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity of the carbon-magnesium bond is influenced by the nature of the halogen and the solvent used in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Grignard Reagents: Organomagnesium halides (e.g., methylmagnesium bromide) are similar in reactivity and applications.
Organolithium Compounds: These compounds (e.g., butyllithium) are also highly reactive and used in similar types of reactions.
Uniqueness
Magnesium pentane is unique due to its specific reactivity profile and the types of products it forms. Compared to organolithium compounds, it offers greater selectivity and functional group tolerance, making it a preferred choice in certain synthetic applications .
Propriétés
Numéro CAS |
6514-00-7 |
|---|---|
Formule moléculaire |
C10H22Mg |
Poids moléculaire |
166.59 g/mol |
Nom IUPAC |
magnesium;pentane |
InChI |
InChI=1S/2C5H11.Mg/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |
Clé InChI |
CXYPKXYSWBMCRG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[CH2-].CCCC[CH2-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


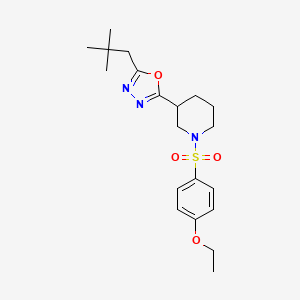
![3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole](/img/structure/B14125603.png)
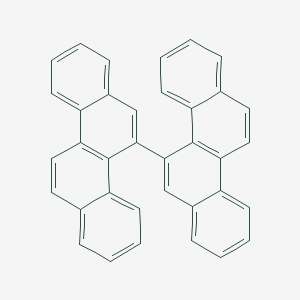
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125616.png)
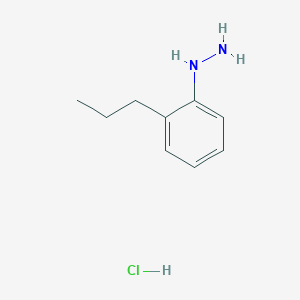
![3-[(Tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoic acid](/img/structure/B14125636.png)
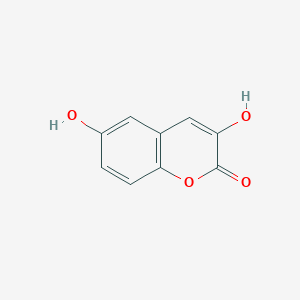
![1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125648.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
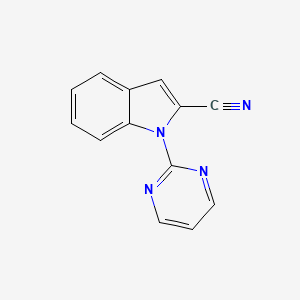
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
